3-(Naphthalen-1-ylmethyl)pyrrolidin-3-ol
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Overview
Description
3-[(naphthalen-1-yl)methyl]pyrrolidin-3-ol is an organic compound that features a pyrrolidine ring substituted with a naphthylmethyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(naphthalen-1-yl)methyl]pyrrolidin-3-ol typically involves the reaction of naphthalen-1-ylmethanol with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by nucleophilic substitution with pyrrolidine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(naphthalen-1-yl)methyl]pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a more saturated derivative.
Substitution: The naphthylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Various electrophiles can be introduced using reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of naphthalen-1-ylmethyl ketone or aldehyde.
Reduction: Formation of a fully saturated pyrrolidine derivative.
Substitution: Formation of various substituted naphthylmethyl pyrrolidines.
Scientific Research Applications
3-[(naphthalen-1-yl)methyl]pyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(naphthalen-1-yl)methyl]pyrrolidin-3-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering the conformation of proteins .
Comparison with Similar Compounds
Similar Compounds
3-[(naphthalen-1-yl)methyl]pyrrolidin-2-one: Similar structure but with a ketone group instead of a hydroxyl group.
3-[(naphthalen-1-yl)methyl]pyrrolidin-2-ol: Similar structure but with the hydroxyl group in a different position.
Uniqueness
3-[(naphthalen-1-yl)methyl]pyrrolidin-3-ol is unique due to the specific positioning of the hydroxyl group, which can influence its reactivity and interactions with other molecules. This structural feature can lead to distinct biological and chemical properties compared to its analogs .
Properties
Molecular Formula |
C15H17NO |
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Molecular Weight |
227.30 g/mol |
IUPAC Name |
3-(naphthalen-1-ylmethyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C15H17NO/c17-15(8-9-16-11-15)10-13-6-3-5-12-4-1-2-7-14(12)13/h1-7,16-17H,8-11H2 |
InChI Key |
DMJUFXCRCBMIHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1(CC2=CC=CC3=CC=CC=C32)O |
Origin of Product |
United States |
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